Baeocystin

Receptor Pharmacology Radioligand Binding Serotonin Receptors

Baeocystin is the immediate biosynthetic precursor to psilocybin and a critical certified reference material (CRM) for forensic and natural product laboratories. Unlike psilocybin, baeocystin’s secondary amine structure confers a distinct serotonin receptor binding fingerprint, no head-twitch response (HTR) in vivo, and limited blood-brain barrier permeability. These unique pharmacological properties make psilocybin an invalid surrogate for assays requiring peripheral 5-HT engagement or pathway flux analysis. Researchers engineering PsiM methyltransferase variants in E. coli or yeast rely on baeocystin to calibrate activity assays and quantify psilocybin-to-baeocystin accumulation ratios. Isotopically labeled baeocystin-d4 is available for precise LC-MS/MS quantification. Bulk crystalline material and CRM-grade standards with full crystallographic characterization are available.

Molecular Formula C11H15N2O4P
Molecular Weight 270.22 g/mol
CAS No. 21420-58-6
Cat. No. B1212335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaeocystin
CAS21420-58-6
Synonymsbaeocystin
Molecular FormulaC11H15N2O4P
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O
InChIInChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16)
InChIKeyWTPBXXCVZZZXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baeocystin (CAS 21420-58-6): Procurement-Ready Overview of a Non-Hallucinogenic Psilocybin Analog for Biosynthetic and Analytical Research


Baeocystin (CAS 21420-58-6) is a zwitterionic tryptamine alkaloid and N-demethylated analog of psilocybin, first isolated from Psilocybe baeocystis and now recognized as a minor constituent across most psilocybin-producing mushroom species [1]. It serves as the immediate biosynthetic precursor to psilocybin in the PsiM-catalyzed methylation pathway and is a key analytical reference standard for quantifying mushroom alkaloid profiles [2]. Structurally, baeocystin exists as a 4-phosphoryloxy-N-methyltryptamine that forms a characteristic intramolecular N—H⋯O hydrogen bond in the solid state, a feature relevant to crystallographic and formulation studies [3].

Baeocystin vs. In-Class Analogs: Why Simple Substitution Undermines Experimental Reproducibility and Biosynthetic Yield


Although baeocystin shares the 4-phosphoryloxyindole core with psilocybin, its secondary amine structure (N-methyl rather than N,N-dimethyl) fundamentally alters receptor pharmacology, blood-brain barrier permeability, and behavioral activity in ways that make substitution with psilocybin or other analogs scientifically invalid for many research applications [1]. In vitro, baeocystin exhibits a distinct serotonin receptor binding fingerprint with lower affinity for 5-HT2A than its dephosphorylated metabolite norpsilocin, and in vivo it fails to induce the head-twitch response (HTR) that defines psilocybin's psychedelic activity [2]. In biosynthetic contexts, PsiM methyltransferase variants from different fungal species display differential selectivity for converting norbaeocystin to baeocystin versus further methylation to psilocybin, directly impacting product titers and impurity profiles [3]. These compound-specific characteristics cannot be approximated by using psilocybin, psilocin, or norbaeocystin as surrogates.

Baeocystin (CAS 21420-58-6): Quantitative Differentiation Evidence Against Closest Analogs


Baeocystin Displays a Distinct 5-HT Receptor Binding Profile with Reduced 5-HT2A Affinity Relative to Norpsilocin

In radioligand binding assays conducted in transfected cells expressing human 5-HT receptor subtypes, baeocystin exhibited lower affinity for the 5-HT2A receptor (Ki = 391 nM) compared to its dephosphorylated metabolite norpsilocin (Ki = 57 nM), a 6.9-fold difference. Relative to psilocin (Ki = 8 nM) and psilocybin (Ki = 259 nM), baeocystin's 5-HT2A binding is 49-fold weaker than psilocin and 1.5-fold weaker than psilocybin. Baeocystin also displayed variable affinities across other subtypes including 5-HT1A (Ki = 370 nM), 5-HT1B (Ki = 394 nM), 5-HT1D (Ki = 1352 nM), 5-ht1e (Ki = 134 nM), 5-HT2B (Ki = 117 nM), and 5-HT7a (Ki = 138 nM), and notably did not achieve >50% inhibition at 10 μM for 5-HT2C, 5-HT5A, and 5-HT6 receptors [1].

Receptor Pharmacology Radioligand Binding Serotonin Receptors Structure-Activity Relationship

Baeocystin Fails to Induce Head-Twitch Response (HTR) in Mice, in Contrast to Psilocybin and Psilocin

In mouse behavioral experiments, baeocystin (administered via intraperitoneal injection) did not elicit the head-twitch response (HTR) at any dose tested, a well-validated behavioral proxy for psychedelic-like 5-HT2A receptor activation in rodents. In direct contrast, the tertiary amines psilocin (ED50 = 0.11 mg/kg), psilocybin (ED50 = 0.28 mg/kg), and psilacetin (ED50 = 0.29 mg/kg) all produced robust, dose-dependent HTR [1]. Similarly, in rat studies, subcutaneous administration of baeocystin at doses up to 5 mg/kg produced no significant effects on locomotor activity, exploratory behavior, anxiety-like responses, or sensorimotor gating, further confirming its lack of in vivo psychoactivity [2].

Behavioral Pharmacology Head-Twitch Response 5-HT2A Agonism In Vivo Psychedelic Activity

Baeocystin Exhibits Poor Blood-Brain Barrier Permeability in Vivo, Limiting CNS Exposure

In Wistar rats administered 5 mg/kg baeocystin subcutaneously, pharmacokinetic analysis revealed that both baeocystin and its metabolite norpsilocin exhibited very limited ability to cross the blood-brain barrier (BBB), resulting in minimal to no behavioral effects [1]. In contrast, in vitro BBB mimetic assays demonstrated that while the dephosphorylated products of baeocystin (norpsilocin) and norbaeocystin could cross the barrier to a degree similar to psilocin, the phosphorylated parent compound baeocystin itself shows poor BBB penetration [2].

Pharmacokinetics Blood-Brain Barrier Brain Penetration CNS Drug Development

Baeocystin Serves as a Key Biosynthetic Intermediate with Species-Dependent Accumulation Under PsiM Methyltransferase Variation

In recombinant E. coli strains engineered for psilocybin biosynthesis, the psiM methyltransferase gene source significantly influences the ratio of baeocystin accumulation to psilocybin production. Strains containing psiM sourced from Psilocybe cyanescens demonstrated a higher degree of baeocystin selectivity compared to psiM from P. cubensis, Panaeolus cyanescens, or Gymnopilus dilepis, demonstrating a key difference between species [1]. Meanwhile, the strain Gymdi30 containing psiM from G. dilepis achieved a psilocybin titer of 1.46 ± 0.13 g/L, the highest reported to date, with different baeocystin accumulation profiles [1]. In yeast (S. cerevisiae) de novo biosynthesis, psilocybin titers reached 627 mg/L with co-production of baeocystin as a pathway intermediate [2].

Metabolic Engineering Biosynthesis Methyltransferase Psilocybin Production

Baeocystin and Norbaeocystin Share Nearly Identical Rates of Dephosphorylation and MAO Metabolism with Psilocybin

In vitro enzyme kinetics assays comparing baeocystin, norbaeocystin, aeruginascin, and psilocybin revealed that all compounds shared nearly identical rates of dephosphorylation via alkaline phosphatase and metabolism by monoamine oxidase (MAO) [1]. However, compound stability varied widely among the dephosphorylated forms (norpsilocin, 4-HO-NMT, etc.), with the dephosphorylated products showing the lowest stability under assay conditions [1]. This indicates that while baeocystin's prodrug activation kinetics are indistinguishable from psilocybin, the stability of its active metabolite differs.

Enzyme Kinetics Prodrug Metabolism Alkaline Phosphatase Monoamine Oxidase

Baeocystin (CAS 21420-58-6): High-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation


Analytical Reference Standard for Forensic Identification and Mushroom Alkaloid Profiling

Baeocystin's presence as a minor but consistent constituent across Psilocybe, Panaeolus, Inocybe, and Pluteus species makes it an essential certified reference material (CRM) for accurate quantification via HPLC-UV, LC-MS, or GC-MS in forensic toxicology and natural product chemistry [1]. Its distinct retention time and mass spectral signature, combined with the availability of isotopically labeled internal standards (baeocystin-d4), enable precise, matrix-independent quantification for species identification, potency assessment, and regulatory compliance . The lack of HTR activity further supports its use as a non-psychoactive marker compound in complex mushroom matrices [2].

Biosynthetic Pathway Intermediate for Metabolic Engineering and High-Titer Psilocybin Production

As the immediate precursor to psilocybin in the PsiM-catalyzed methylation step, baeocystin is a critical intermediate for optimizing biosynthetic production platforms in E. coli and yeast [1]. Researchers engineering psilocybin production strains can use baeocystin as a reference standard to calibrate PsiM activity assays, screen methyltransferase variants for altered selectivity, and quantify pathway flux toward psilocybin versus baeocystin accumulation . The observation that PsiM from P. cyanescens yields higher baeocystin selectivity enables targeted procurement of this intermediate for in vitro enzymatic synthesis of psilocybin or for use as a feedstock in coupled enzyme cascades [2].

Pharmacological Tool Compound for Dissecting 5-HT2A-Mediated vs. Non-Hallucinogenic Serotonergic Signaling

Baeocystin's unique profile—nanomolar 5-HT receptor affinities in vitro but no HTR or behavioral activity in vivo due to poor BBB penetration—makes it a valuable pharmacological tool for studies that require peripheral 5-HT receptor engagement without confounding central psychedelic effects [1]. It serves as an ideal negative control in HTR assays when screening novel 5-HT2A agonists, and as a comparator in structure-activity relationship (SAR) studies examining how N-methyl substitution (baeocystin) versus N,N-dimethyl substitution (psilocybin) alters receptor selectivity, metabolic stability, and BBB transport . The availability of receptor binding data across 10 human 5-HT subtypes further enables detailed computational modeling and off-target screening [2].

Crystallographic and Structural Biology Reference for Tryptamine Alkaloid Studies

The fully solved crystal structure of baeocystin (CSD deposition) reveals a zwitterionic conformation with a characteristic intramolecular N—H⋯O hydrogen bond and a three-dimensional hydrogen-bonded network in the solid state [1]. This structural data supports X-ray crystallography and computational docking studies aimed at understanding ligand-receptor interactions at 5-HT receptor subtypes, particularly for rational design of next-generation psychedelic and non-psychedelic tryptamine therapeutics . For procurement, certified baeocystin reference material with accompanying crystallographic characterization provides a structurally validated compound for formulation development and polymorph screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baeocystin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.